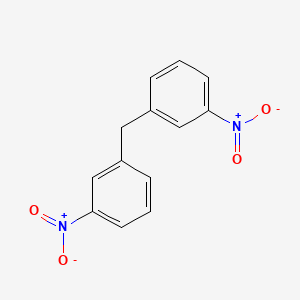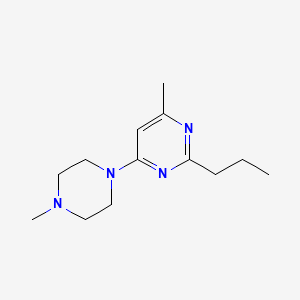![molecular formula C16H19Cl2N3O2 B4962305 4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide, commonly known as DPBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPBA belongs to the class of imidazole-containing compounds and is structurally related to other imidazole-based drugs like clotrimazole and miconazole.
Wirkmechanismus
The exact mechanism of action of DPBA is not well understood. However, it is believed that DPBA exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. For example, DPBA has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators like prostaglandins.
Biochemical and Physiological Effects:
DPBA has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. DPBA has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. Additionally, DPBA has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators like prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPBA is its broad-spectrum activity against various fungal and bacterial strains. DPBA has also been shown to possess low toxicity and good pharmacokinetic properties. However, one of the limitations of DPBA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of DPBA. One area of interest is the development of DPBA-based therapeutics for the treatment of fungal and bacterial infections. Another potential area of interest is the development of DPBA-based therapeutics for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of DPBA and to optimize its pharmacokinetic properties for use in clinical settings.
Synthesemethoden
DPBA can be synthesized by reacting 2,4-dichlorophenol with 3-(1H-imidazol-1-yl)propylamine in the presence of butanoyl chloride. The reaction yields DPBA as a white crystalline solid with a melting point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
DPBA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antifungal, antibacterial, and antitumor properties. DPBA has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-imidazol-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c17-13-4-5-15(14(18)11-13)23-10-1-3-16(22)20-6-2-8-21-9-7-19-12-21/h4-5,7,9,11-12H,1-3,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDIBKBXOACWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
